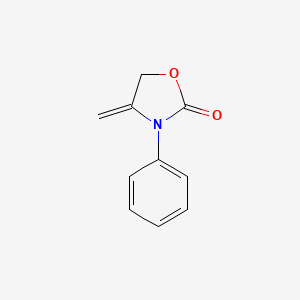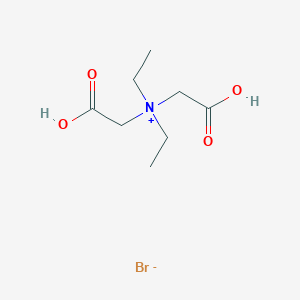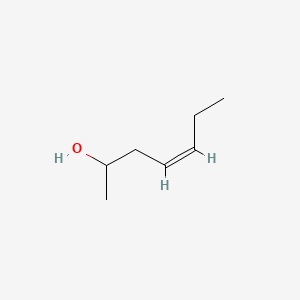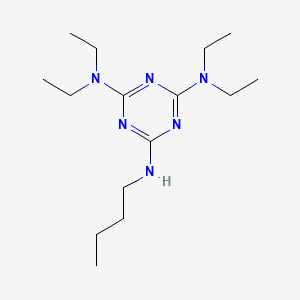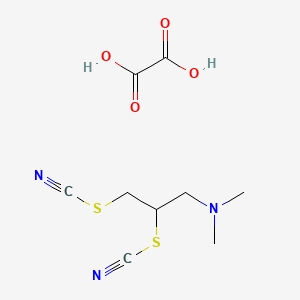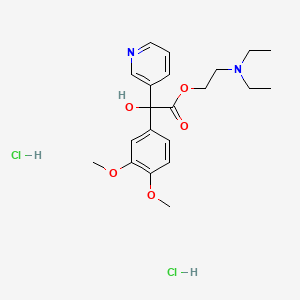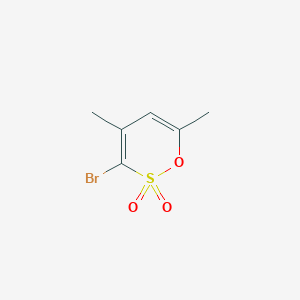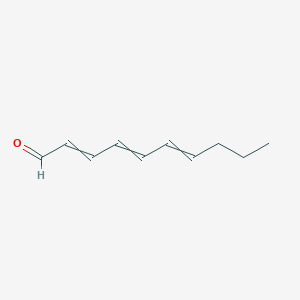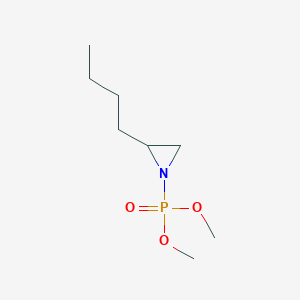
2-Butyl-1-dimethoxyphosphorylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-dimethoxyphosphorylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain associated with the three-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-dimethoxyphosphorylaziridine typically involves the reaction of a suitable aziridine precursor with a phosphorylating agent. One common method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, producing aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method involves the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
化学反应分析
Types of Reactions: 2-Butyl-1-dimethoxyphosphorylaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring can lead to the formation of various amine derivatives .
科学研究应用
2-Butyl-1-dimethoxyphosphorylaziridine has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
作用机制
The mechanism of action of 2-Butyl-1-dimethoxyphosphorylaziridine involves its high reactivity due to the ring strain of the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phosphoryl group can further influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .
相似化合物的比较
N-tosylaziridine: A derivative of aziridine with a tosyl group, used in similar synthetic applications.
Ethyl diazoacetate-derived aziridines: These compounds are synthesized using ethyl diazoacetate and are known for their high diastereoselectivity.
Uniqueness: The phosphoryl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
属性
CAS 编号 |
27356-58-7 |
|---|---|
分子式 |
C8H18NO3P |
分子量 |
207.21 g/mol |
IUPAC 名称 |
2-butyl-1-dimethoxyphosphorylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-4-5-6-8-7-9(8)13(10,11-2)12-3/h8H,4-7H2,1-3H3 |
InChI 键 |
OSPFUUYPZHQJSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CN1P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
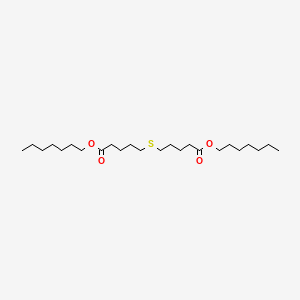
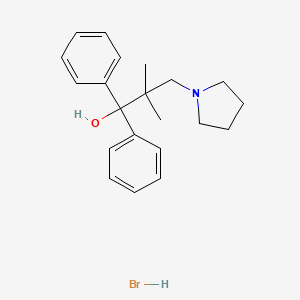
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
